四(乙腈)银(I) 四氟硼酸盐

描述

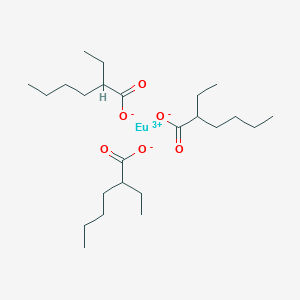

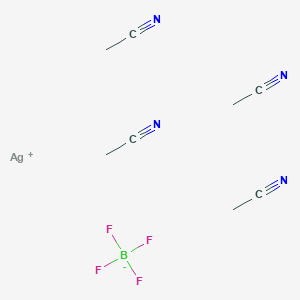

Tetrakis(acetonitrile)silver(I) tetrafluoroborate is a compound that has been used as a precursor for the synthesis of many hetero-metallic transition metal complexes . These complexes possess novel properties, making them useful in material sciences .

Synthesis Analysis

This compound can be synthesized using acetonitrile (CH3CN) as the ligand in the initial silver salts . It has been used as a reactant for the synthesis of various complexes, including luminescent face-to-face dinuclear platinum (II) alkynyl phosphine silver (I) complex, alpha-diimine silver (I) complexes, and silver (I) complexes with multidentate pyrazolyl-pyridine ligands .Molecular Structure Analysis

The crystal structure of Tetrakis(acetonitrile)silver(I) tetrafluoroborate is orthorhombic, with a Pna21 space group . The lattice parameters are a = 24.249 (5) Å, b = 8.608 (2) Å, c = 20.640 (4) Å, and the volume is V = 4308.3 Å .Physical And Chemical Properties Analysis

The compound has a molecular weight of 358.88 and its linear formula is [(CH3CN)4Ag]BF4 . It has a melting point of 72-75 °C (lit.) .科学研究应用

发光配合物的合成

该化合物用作合成发光面对面双核铂(II) 炔基膦银(I) 配合物的反应物 。这些配合物由于其发光特性,在有机发光二极管 (OLED) 和其他光子器件中具有潜在的应用。

α-二亚胺银(I) 配合物的形成

α-二亚胺银(I) 配合物,可以用四(乙腈)银(I) 四氟硼酸盐合成,因其独特的结构特征和潜在的催化活性而被研究 。

银(I) 簇的创建

研究人员利用该化合物来创建具有二硫代磷酸酯配体结合的银(I) 簇 。这些簇因其结构新颖性和潜在的催化特性而引起人们的兴趣。

多齿配体配合物的开发

该化合物用作具有多齿吡唑基-吡啶配体的银(I) 配合物的先驱 。这些配合物对于理解配位化学和探索新型催化剂很重要。

纳米纤维复合膜

在材料科学中,四(乙腈)银(I) 四氟硼酸盐用于制备纳米纤维银/聚偏氟乙烯复合膜。 这些膜表现出增强的红外消光和可控的润湿性,这对过滤和分离技术很有价值 。

银纳米粒子的生成

该化合物参与了在水性缓冲溶液中酞菁敏化的银纳米粒子生成。 该过程由红色 LED 光触发,对于生产具有受控尺寸和形状的银纳米粒子具有重要意义 。

三元键研究

四(乙腈)银(I) 四氟硼酸盐在研究三卤化硼配合物中三元键的两个方面发挥作用。 了解这些相互作用对于开发新型化学传感器和催化剂至关重要 。

安全和危害

作用机制

Target of Action

Tetrakis(acetonitrile)silver(I) tetrafluoroborate is primarily used as a catalyst in organic synthesis . It is particularly effective in oxidation reactions and the sulfuration of acetylenes . The compound’s primary targets are therefore the reactants in these chemical reactions.

Mode of Action

The compound interacts with its targets by facilitating the breaking and forming of chemical bonds. As a catalyst, it speeds up the reaction rate without being consumed in the process . The exact mode of action can vary depending on the specific reaction it is catalyzing.

Biochemical Pathways

Tetrakis(acetonitrile)silver(I) tetrafluoroborate is used in the synthesis of various silver complexes . These complexes can participate in a variety of biochemical pathways, depending on their specific structures and properties. For example, it has been used in the synthesis of luminescent dinuclear platinum(II) alkynyl phosphine silver(I) complexes, alpha-diimine silver(I) complexes, and silver(I) clusters with binding for a dithiophosphate ligand .

Result of Action

The result of the compound’s action is the facilitation of chemical reactions, leading to the formation of desired products more quickly and efficiently . On a molecular level, this involves the rearrangement of atoms and the formation of new chemical bonds. On a cellular level, the effects would depend on the specific biochemical pathways involved.

Action Environment

The action of Tetrakis(acetonitrile)silver(I) tetrafluoroborate can be influenced by various environmental factors. For instance, it is stable under room temperature but can decompose when heated . It is also insoluble in water but soluble in organic solvents like ethyl acetate and ethyl acetate . These properties can affect the compound’s action, efficacy, and stability in different environments.

属性

IUPAC Name |

silver;acetonitrile;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C2H3N.Ag.BF4/c4*1-2-3;;2-1(3,4)5/h4*1H3;;/q;;;;+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZYAKBATRMXJSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC#N.CC#N.CC#N.CC#N.[Ag+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12AgBF4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50578441 | |

| Record name | Silver(1+) tetrafluoroborate--acetonitrile (1/1/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50578441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93556-88-8 | |

| Record name | Silver(1+) tetrafluoroborate--acetonitrile (1/1/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50578441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4'-acetyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1602115.png)